4-Bromochalcone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

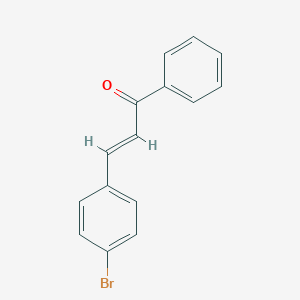

IUPAC Name |

(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARWEWTPMAQHW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031041 | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-66-9, 22966-09-2 | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Sustainable Approaches for 4 Bromochalcone Elaboration

The primary method for synthesizing 4-bromochalcone is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde, typically benzaldehyde, with an aromatic ketone, specifically 4-bromoacetophenone. fishersci.dksynhet.comnih.gov The choice of solvent and reaction conditions can significantly influence the reaction's efficiency and yield.

Precursor Reactivity and Regioselectivity in 4 Bromochalcone Formation

The formation of 4-bromochalcone through the Claisen-Schmidt condensation relies on the specific reactivity of its precursors: 4-bromoacetophenone and benzaldehyde.

Chemical Transformations and Functionalization Strategies of 4 Bromochalcone

Oxidative Transformations: Synthesis of Epoxides and Dihydroxy Derivatives

4-Bromochalcone undergoes oxidative transformations, primarily leading to the formation of chalcone (B49325) epoxides. evitachem.comipb.pt These reactions typically target the α,β-unsaturated carbonyl system. Common oxidizing agents employed for this purpose include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA). For instance, trans-4-Bromochalcone oxide has been synthesized, with its chemical shifts reported, confirming the epoxide formation. oup.com

Table 1: Oxidative Transformation of this compound to Epoxide

| Transformation Type | Starting Material | Reagents/Conditions | Product Type | Specific Product Example |

| Epoxidation | This compound | H₂O₂, m-CPBA | Chalcone Epoxide | This compound oxide ontosight.ai |

Reductive Pathways: Formation of Saturated Analogues and Corresponding Alcohols

Reductive transformations of this compound can lead to two main classes of products: saturated analogues (dihydrochalcones) through the reduction of the α,β-unsaturated double bond, and corresponding alcohols through the reduction of the carbonyl group. evitachem.comsmolecule.comipb.pt

For the formation of saturated analogues, chemical reduction methods include catalytic hydrogenation or the use of metal hydrides like sodium borohydride (B1222165) (NaBH₄). The ammonium (B1175870) formate/palladium on carbon system has also been demonstrated to reduce chalcones directly to saturated alcohols in good yields. researchgate.net

Biotransformation offers an environmentally friendly alternative for the selective reduction of the α,β-unsaturated ketone. Non-conventional yeast strains, such as Yarrowia lipolytica KCh 71, Rhodotorula rubra KCh 4, and Rhodotorula glutinis KCh 242, have shown high efficiency in converting chalcones to their respective dihydrochalcones. researchgate.netnih.govmdpi.comdntb.gov.uasemanticscholar.org Conversion rates can exceed 98% within one hour for certain substrates, with the position of the bromine atom significantly influencing the conversion efficiency. nih.govmdpi.com

The reduction of the carbonyl group in this compound to yield the corresponding alcohol is typically achieved using strong reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Table 2: Reductive Transformations of this compound

| Transformation Type | Target Functional Group | Reagents/Conditions (Chemical) | Biocatalysts (Biotransformation) | Product Type | Typical Yields/Efficiency (Biotransformation) |

| Hydrogenation | α,β-unsaturated C=C | Catalytic hydrogenation, NaBH₄ | Yarrowia lipolytica KCh 71, Rhodotorula rubra KCh 4, Rhodotorula glutinis KCh 242 researchgate.netnih.govmdpi.comdntb.gov.uasemanticscholar.org | Dihydrochalcones (Saturated Analogues) | >98% within 1 hour (for some substrates) nih.gov |

| Reduction | Carbonyl (C=O) | NaBH₄, LiAlH₄ libretexts.orglibretexts.org | Not specified in search results | Corresponding Alcohols | Not specified in search results |

Nucleophilic Substitution Reactions Involving the Bromine Moiety for Diversification

The bromine atom in this compound serves as a reactive site for nucleophilic substitution reactions, enabling the diversification and further functionalization of the molecule. evitachem.comsmolecule.com The carbon-bromine (C-Br) bond in this compound is strongly polarized, which enhances its susceptibility to nucleophilic attack and subsequent bond cleavage. mdpi.com

Various nucleophiles can be employed to substitute the bromine atom, leading to a range of new derivatives. Common examples of nucleophiles include amines and thiols. Other nucleophiles such as sodium azide (B81097) or thiourea (B124793) have also been reported for substitution reactions on chalcones. This strategy is crucial for tailoring the properties of this compound derivatives, for instance, to enhance their solubility or introduce new functionalities. mdpi.com

Derivatization for Heterocyclic Ring Formation: Focus on Isoxazole (B147169) Synthesis

This compound can be utilized as a precursor for the synthesis of heterocyclic compounds, notably isoxazoles. A well-documented pathway involves the initial bromination of the chalcone, followed by a cyclization reaction with hydroxylamine (B1172632). odinity.comipb.ptajrconline.orgresearchgate.netrjpbcs.comresearchgate.net

A specific synthetic route from this compound to an isoxazole derivative proceeds as follows:

Bromination: this compound undergoes bromination, typically with bromine in glacial acetic acid, to yield 2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one. This bromination step has been reported with a 76% yield. odinity.com

Cyclization to Isoxazole: The resulting chalcone dibromide then reacts with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) (KOH), in an ethanolic solution. This reaction leads to the formation of the isoxazole ring, yielding 3-(4-bromophenyl)-5-phenylisoxazole (B1628151) with a reported yield of 95%. odinity.com

Table 3: Synthesis of Isoxazole from this compound

| Step | Starting Material | Reagents/Conditions | Product | Yield |

| 1 | This compound | Br₂ in glacial acetic acid | 2,3-Dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one | 76% odinity.com |

| 2 | 2,3-Dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one | Hydroxylamine hydrochloride, KOH, ethanol | 3-(4-bromophenyl)-5-phenylisoxazole | 95% odinity.com |

This compound as a Versatile Synthetic Building Block for Complex Organic Molecules

This compound is recognized as a highly versatile synthetic building block in organic chemistry due to its distinct chemical features, including the α,β-unsaturated carbonyl system and the reactive bromine atom. chemimpex.comodinity.com Its utility extends across various fields, particularly in the development of complex organic molecules with diverse applications.

In pharmaceutical research , this compound serves as a crucial intermediate for synthesizing a wide range of bioactive molecules. chemimpex.com Its derivatives are extensively investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities. chemimpex.com Research indicates that this compound can exhibit cytotoxic effects against various cancer cell lines and demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Beyond medicinal chemistry, this compound is also employed in materials science . Its unique electronic properties, stemming from its conjugated structure, make it a valuable asset in the synthesis of novel materials, such as organic light-emitting diodes (OLEDs) and other electronic materials. chemimpex.comodinity.com The compound's ability to act as a precursor for more complex aromatic and heterocyclic compounds underscores its significance in both academic and industrial synthetic endeavors. chemimpex.comodinity.comajrconline.org

Advanced Spectroscopic and Structural Elucidation of 4 Bromochalcone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the structure of 4-Bromochalcone.

The ¹H NMR spectrum of this compound provides characteristic signals for its protons. In a deuterated acetone (B3395972) solvent (acetone-d6), the spectrum shows a multiplet between 8.10 and 8.08 ppm, which corresponds to two protons. uns.ac.id Another multiplet is observed between 7.87 and 7.82 ppm. uns.ac.id The two vinylic protons (Hα and Hβ) of the α,β-unsaturated ketone system typically appear as doublets with a coupling constant (J value) of 15-16 Hz, which is characteristic of a trans configuration. uns.ac.id However, the exact chemical shifts and splitting patterns can be influenced by the solvent used. uns.ac.id For instance, in deuterochloroform (CDCl₃), the Hα and Hβ protons have been reported to appear as doublets around 7.47 and 7.82 ppm, respectively, with a coupling constant of 15.7 Hz. uns.ac.id

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|

| Aromatic | 8.10-8.08 (m, 2H) | acetone-d6 | uns.ac.id |

| Aromatic | 7.87-7.82 (m) | acetone-d6 | uns.ac.id |

| Hα | ~7.47 (d) | CDCl₃ | uns.ac.id |

| Hβ | ~7.82 (d) | CDCl₃ | uns.ac.id |

The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. The carbonyl carbon (C=O) of the ketone group is typically observed as a downfield signal. uns.ac.id In acetone-d6, this peak appears at 189.1 ppm. uns.ac.id The carbons of the α,β-unsaturated system (Cα and Cβ) are found at 145.4 and 128.1 ppm, respectively. uns.ac.id The remaining signals in the spectrum correspond to the aromatic carbons of the two phenyl rings. uns.ac.id These assignments are consistent with reported literature values. uns.ac.id

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|

| C=O | 189.1 | acetone-d6 | uns.ac.id |

| Cα | 145.4 | acetone-d6 | uns.ac.id |

| Cβ | 128.1 | acetone-d6 | uns.ac.id |

| Aromatic | Various | acetone-d6 | uns.ac.id |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. edinst.comlabmanager.com For this compound, these methods confirm the presence of key structural features. uns.ac.id

The FTIR spectrum of this compound shows a characteristic absorption band for the carbonyl (C=O) group of the conjugated ketone at 1658.78 cm⁻¹. uns.ac.id The C=C stretching vibration of the enone system is observed at 1604.77 cm⁻¹. uns.ac.id Aromatic C=C stretching vibrations appear around 1489.05 cm⁻¹. uns.ac.id A band at 825 cm⁻¹ is attributed to the out-of-plane C-H bending of the para-substituted benzene (B151609) ring. uns.ac.id

Raman spectroscopy provides complementary information. For a similar bromochalcone derivative, the C=O vibration is observed as a weak band at 1661 cm⁻¹, while a sharp band at 1599 cm⁻¹ is assigned to the ethylenic bridge vibrations. mdpi.com C-H stretching vibrations are also observed in both FTIR and Raman spectra. mdpi.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Reference |

|---|---|---|---|

| C=O Stretch (conjugated ketone) | 1658.78 | 1661 (weak) | uns.ac.idmdpi.com |

| C=C Stretch (enone) | 1604.77 | 1599 (sharp) | uns.ac.idmdpi.com |

| Aromatic C=C Stretch | 1489.05 | - | uns.ac.id |

| p-substituted C-H bend (out-of-plane) | 825 | - | uns.ac.id |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. uns.ac.id The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 286 and an isotopic peak at m/z 288, with a relative intensity ratio of approximately 1:1, which is the characteristic isotopic signature of a bromine atom. odinity.com The loss of the bromine atom from the molecular ion results in a fragment at m/z 207. odinity.com Other significant fragments can arise from cleavage at the α-position relative to the carbonyl group. oak.go.kr

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment | Reference |

|---|---|---|

| 286, 288 | [M]⁺, [M+2]⁺ (Molecular ion with Br isotope) | odinity.com |

| 207 | [M-Br]⁺ | odinity.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org Molecules with conjugated systems, like this compound, exhibit characteristic absorption bands. The absorption of UV or visible radiation corresponds to the excitation of outer electrons, typically involving π → π* and n → π* transitions. shu.ac.uk The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum. azooptics.com For chalcones, the presence of the α,β-unsaturated carbonyl system leads to strong UV absorbance. mdpi.com The specific λmax for this compound can be influenced by the solvent. These electronic transitions are responsible for the color and optical properties of the compound. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) on single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. The crystal structure of this compound has been determined and is reported to be in the monoclinic crystal system. nih.gov The space group is C 1 c 1. nih.gov The unit cell parameters have been reported as a = 29.027 Å, b = 7.26 Å, and c = 5.917 Å, with α = 90°, β = 101.38°, and γ = 90°. nih.gov This detailed structural information is crucial for understanding intermolecular interactions and solid-state properties. mdpi.com

Table 5: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | C 1 c 1 | nih.gov |

| a (Å) | 29.027 | nih.gov |

| b (Å) | 7.26 | nih.gov |

| c (Å) | 5.917 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 101.38 | nih.gov |

| γ (°) | 90 | nih.gov |

Single Crystal Growth Techniques (e.g., Slow Evaporation Solution Method)

The cultivation of high-quality single crystals is a prerequisite for X-ray diffraction studies. For this compound and its derivatives, the slow evaporation solution growth method is a widely and successfully employed technique. researchgate.netnih.govresearchgate.netresearchgate.net This method involves dissolving the synthesized this compound powder in a suitable solvent to create a saturated or supersaturated solution. The choice of solvent is critical and is determined through solubility studies; acetone and methanol (B129727) have been reported as effective solvents for growing crystals of chalcone (B49325) derivatives. nih.govuomphysics.net

The process begins by preparing a solution, which is then filtered to remove any impurities. uomphysics.net The clear solution is left undisturbed in a controlled environment, often at room temperature, allowing the solvent to evaporate slowly over a period of several days to weeks. uomphysics.netdoi.org As the solvent volume decreases, the solution becomes supersaturated, and nucleation begins, leading to the formation of seed crystals. These seeds then grow into larger, well-defined single crystals suitable for analysis. uomphysics.net For instance, good quality, transparent yellow single crystals of this compound have been successfully grown using this method. researchgate.netnih.gov In some cases, the crystallization process can be facilitated by the slow diffusion of a miscible non-solvent into the solution. mdpi.com

The quality and size of the resulting crystals are influenced by several factors, including the rate of evaporation, temperature stability, and the purity of the compound and solvent. Slower evaporation rates generally yield larger and more ordered crystals.

Solid-State Structural Characterization and Crystal Packing

Once suitable single crystals of this compound are obtained, single-crystal X-ray diffraction is used to determine its precise molecular structure and how the molecules are arranged in the crystal lattice. This compound, with the chemical formula C₁₅H₁₁BrO, crystallizes in the monoclinic system. researchgate.net Different studies have reported slightly different space groups and cell parameters, which can be influenced by the specific crystallization conditions. One common space group reported for chalcone derivatives is P2₁/c. researchgate.net

The crystal structure of this compound reveals a non-planar molecule. mdpi.com The molecule consists of two phenyl rings connected by an α,β-unsaturated carbonyl system. nih.gov The dihedral angle between the mean planes of the two aromatic rings is a key structural parameter. In a related derivative, (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, there are two independent molecules in the asymmetric unit, with the angles between their aromatic rings being 49.70° and 49.98°. mdpi.com This twisting of the molecule from planarity affects the crystal packing energy and can influence physical properties like solubility. mdpi.com

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. The packing of this compound and its derivatives often involves a layered or stacked arrangement of the molecules. researchgate.net

Below is a table summarizing the crystallographic data for a representative this compound derivative.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 29.027 |

| b (Å) | 7.26 |

| c (Å) | 5.917 |

| α (°) | 90 |

| β (°) | 101.38 |

| γ (°) | 90 |

| Z | 4 |

| Data sourced from the Crystallography Open Database (COD) entry 2000970. nih.gov |

Analysis of Supramolecular Interactions (e.g., C-H···O, C-H···π Interactions)

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. researchgate.netresearchgate.net This analysis maps the close contacts between neighboring molecules, highlighting the regions involved in significant interactions. For this compound and related structures, several key interactions are consistently observed:

C-H···O Interactions: These are a form of weak hydrogen bonding where a carbon-bound hydrogen atom acts as a hydrogen bond donor to an oxygen atom, typically the carbonyl oxygen of a neighboring molecule. These interactions are prevalent in chalcone crystal structures and contribute significantly to the stabilization of the molecular packing. researchgate.netmdpi.com For example, in a bromochalcone derivative, C-H···O interactions with a donor-acceptor distance of 2.67 Å have been observed, which is shorter than the sum of the van der Waals radii of hydrogen and oxygen, indicating a significant interaction. mdpi.com

C-H···π Interactions: In these interactions, a C-H bond points towards the electron-rich π-system of an aromatic ring of an adjacent molecule. mdpi.comnih.gov This type of interaction is also referred to as an edge-to-face interaction and is important in the packing of aromatic compounds. mdpi.com These interactions help to create stacked or layered structures within the crystal. nih.gov

π-π Stacking Interactions: These occur between the aromatic rings of adjacent molecules. They can be either face-to-face or offset (displaced). In many chalcone derivatives, offset π-π stacking is observed, where the centroid of one aromatic ring is displaced relative to the centroid of the neighboring ring. researchgate.net The presence of the bromine atom can influence the distance between adjacent aromatic moieties, sometimes hindering direct π-π stacking. nih.gov

Halogen Bonding: The bromine atom itself can participate in intermolecular interactions. While not as common as hydrogen bonding, halogen bonds (e.g., Br···O or Br···Br contacts) can also play a role in directing the crystal packing of brominated organic compounds.

The interplay of these various supramolecular interactions creates a complex and well-defined three-dimensional architecture that ultimately determines the macroscopic properties of the this compound crystal. nih.gov

Computational Chemistry and Quantum Chemical Investigations of 4 Bromochalcone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like 4-Bromochalcone. nih.govscielo.org.bo By optimizing the molecular geometry, DFT calculations can predict various parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a derivative of this compound, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP), DFT calculations at the B3LYP/6-311+G(d) level were used to obtain the optimized geometry. mdpi.com These calculations are crucial for confirming experimental findings from techniques like X-ray diffraction and for understanding the molecule's three-dimensional conformation.

DFT is also employed to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. mdpi.com The theoretical spectra generated from these calculations can be compared with experimental spectra to validate the computational model and aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. mdpi.com Furthermore, DFT provides insights into the distribution of electron density, which is fundamental to understanding a molecule's reactivity and intermolecular interactions. researchgate.net

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory, often referred to as frontier orbitals. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ossila.comresearchgate.netschrodinger.com

For this compound, HOMO-LUMO analysis has been performed using DFT calculations. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. ossila.com The distribution of these frontier orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks.

In a study on a related bromochalcone derivative, the calculated energy gap (EGAP) was found to be 3.97 eV, indicating moderate reactivity. researchgate.net The HOMO-LUMO gap can also be correlated with the maximum absorption wavelength (λmax) observed in UV-Vis spectroscopy, providing a theoretical basis for the electronic transitions occurring within the molecule. schrodinger.com

Table 1: Calculated Quantum Chemical Properties of a this compound Derivative

| Parameter | Value | Reference |

| HOMO-LUMO Energy Gap (E_gap) | 3.97 eV | researchgate.net |

Note: This data is for the derivative (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP).

Hyperpolarizability Calculations for Nonlinear Optical Response Prediction

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. researchgate.netbenasque.org Chalcones, including this compound, have been investigated for their NLO properties due to their extended π-conjugated systems which can lead to significant molecular hyperpolarizabilities. researchgate.net

Computational methods are used to predict the NLO response of molecules by calculating the first-order hyperpolarizability (β). nih.govresearchgate.net DFT calculations have been employed to determine the hyperpolarizability of this compound. nih.govresearchgate.net These studies have shown that this compound exhibits a significant NLO response, with a calculated second-harmonic generation (SHG) efficiency that is 1.14 times greater than that of urea, a standard NLO material. nih.govresearchgate.net The magnitude of the hyperpolarizability is related to the intramolecular charge transfer that occurs upon excitation. researchgate.net

The calculated values for dipole moment, polarizability, and hyperpolarizability provide a theoretical foundation for the potential of this compound and its derivatives as NLO materials. mdpi.com For instance, a study on 2,4,5-trimethoxy-4'-bromochalcone revealed that its dipole moment and first hyperpolarizability are significantly higher than those of urea. researchgate.net

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and how its shape influences its properties and interactions. nih.gov X-ray diffraction studies have revealed that the molecule is not planar, with a dihedral angle between the two aromatic rings. mdpi.com For example, in the crystal structure of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, the two phenyl rings are twisted with respect to each other. mdpi.com

Computational modeling can be used to explore the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. rsc.org This information is crucial for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target. The non-planar conformation can affect the degree of π-conjugation across the molecule, which in turn influences its electronic and optical properties. mdpi.com The conformational preferences of ring structures are fundamental to understanding their behavior in crystal lattices and when bound to proteins. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound and Related Chalcone (B49325) Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org QSAR models are developed by correlating molecular descriptors (physicochemical properties or theoretical parameters) with experimentally determined biological activities. nih.gov

QSAR studies have been conducted on various series of chalcone derivatives to understand the structural requirements for specific biological activities, such as antimycobacterial or anti-inflammatory effects. nih.govresearchcommons.org These studies often use a variety of descriptors, including spatial, topological, and electronic parameters, to build a predictive model. nih.gov For instance, a QSAR model for the antimycobacterial activity of chalcones was developed with a satisfactory predictive ability (q²=0.56), which can be used to design new, more potent analogues. nih.gov

While specific QSAR studies focusing solely on this compound are part of broader investigations into chalcone derivatives, the principles and methodologies are directly applicable. unito.itnih.gov By including this compound in a dataset of related compounds, a QSAR model could elucidate the specific contribution of the bromo-substituent at the 4-position to a particular biological activity. These models are valuable tools in medicinal chemistry for the rational design and optimization of lead compounds.

Advanced Applications of 4 Bromochalcone in Materials Science

Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Efficiency

4-Bromochalcone has demonstrated notable nonlinear optical (NLO) properties, making it a candidate for applications in photonics and optoelectronics. NLO materials are capable of altering the properties of light that passes through them, a phenomenon crucial for technologies like frequency conversion and optical switching.

Single crystals of this compound have been synthesized and studied, revealing significant second harmonic generation (SHG) efficiency. researchgate.netnih.gov SHG is a process where two photons with the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). Good quality yellow transparent single crystals of this compound have been grown using the slow evaporation solution growth method. researchgate.netnih.gov

Studies have shown that this compound exhibits an SHG efficiency that is 1.14 times greater than that of urea, a standard reference material in NLO studies. researchgate.netnih.gov This enhanced efficiency is attributed to the molecule's high hyperpolarizability, which has been investigated using computational methods like Density Functional Theory (DFT). researchgate.netnih.gov The bromine atom, with its larger atomic radius and polarizability, is considered to enhance the NLO performance when compared to derivatives with chlorine or fluorine. The presence of delocalized π-electron systems, which connect donor and acceptor groups within the molecule, is a key factor for the asymmetric polarizability that gives rise to these NLO effects. scirp.org

Table 1: NLO Properties of this compound and Related Compounds

| Compound | Relative SHG Efficiency (vs. Urea) | Key Structural Features |

| This compound | 1.14 | Bromine substitution enhances polarizability. |

| 4-Methoxychalcone | Reduced | Electron-donating methoxy (B1213986) group lowers hyperpolarizability. |

| 4-Nitrochalcone | 1.05 | --- |

| 4-OCH3-4'-nitrochalcone | ~5 | Strong donor-acceptor pair. researchgate.netresearchgate.net |

This table presents a comparison of the second harmonic generation (SHG) efficiency of this compound with other chalcone (B49325) derivatives.

Investigations in Optoelectronic Device Development

The inherent electronic properties of chalcone derivatives, including this compound, make them promising materials for the development of optoelectronic devices. researchgate.net These compounds often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to high emission properties that are desirable for various applications. researchgate.netsmolecule.com

The suitability of this compound for optoelectronic applications is also supported by its thermal stability, with thermogravimetric analysis (TGA) indicating it is stable up to 305°C. This stability is crucial for the fabrication and long-term operation of electronic devices. The investigation into chalcone-based organic semiconductors has shown they possess high thermal stability and charge carrier concentration, making them compatible with other layers in devices like OLEDs. researchgate.netresearchgate.net

Development of Fluorescent Probes and Chromophoric Materials

This compound and its derivatives are actively being researched for their potential as fluorescent probes and chromophoric materials. researchgate.netcore.ac.uk A fluorescent probe is a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength, allowing for the detection and imaging of specific targets. Chalcones are recognized as useful fluorescent probes and are typical chromophore components for photochemical sensors. researchgate.netcore.ac.uk

Modifications to the this compound structure can lead to the creation of fluorescent dyes that are valuable tools in biological imaging and diagnostics. chemimpex.com The charge transfer character of the low-lying ππ* transition allows for the tuning of the emission energy by introducing different substituents to the phenyl rings. core.ac.uk

Research in Dyes and Pigments Applications

This compound serves as a precursor in the synthesis of various dyes and pigments for industrial use. The chromophoric nature of the chalcone backbone makes it a suitable building block for creating colored compounds. worldwidejournals.com While natural dyes are gaining popularity due to their eco-friendly nature, synthetic dyes derived from compounds like this compound are valued for their fastness and wide range of achievable colors. irjmets.comcamlinfs.com

Sensing Applications: Water Content and Chemical Detection (e.g., thiophenols, DNA)

The responsive nature of the this compound structure to its environment has led to investigations into its use in various sensing applications. researchgate.net Research suggests that it has the potential to be used in sensors for detecting water content, as some chalcone derivatives exhibit color changes based on the presence of water. smolecule.com

Furthermore, studies have explored the ability of this compound to detect specific chemical species. For instance, it has shown potential in the detection of thiophenols in seawater, which has implications for environmental monitoring. researchgate.netsmolecule.com There is also research indicating that this compound can interact with DNA molecules, opening up the possibility of developing DNA sensors. researchgate.netsmolecule.com

Organic Light-Emitting Diode (OLED) Material Investigations

This compound is being investigated for its potential application in organic light-emitting diodes (OLEDs). chemimpex.com OLEDs are a key technology in modern displays and lighting, and the development of new and efficient materials is a constant area of research.

The unique electronic properties and stability of this compound make it a valuable asset in the production of high-performance materials for OLEDs. chemimpex.com Chalcone derivatives are considered suitable for various optoelectronic devices, including OLEDs, due to their high emission properties stemming from intramolecular charge transfer. smolecule.com Chalcone-based organic semiconductors have been shown to have high thermal stability and charge carrier concentration, making them compatible with other layers in an OLED device. researchgate.netresearchgate.net

Mechanistic Investigations of Biological Activities of 4 Bromochalcone and Its Derivatives

Anticancer Activity Research: Unraveling Cellular and Molecular Mechanisms (In Vitro Studies)

Induction of Apoptosis in Various Cancer Cell Lines

4-Bromochalcone and its derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in a range of cancer cell lines. One derivative, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM), has been shown to induce apoptosis in HeLa cervical cancer cells and T47D breast cancer cells. researchgate.netresearchgate.net Studies indicate that the cytotoxic effects of BHM on these cell lines are linked to its ability to trigger apoptosis. researchgate.netresearchgate.net For instance, in T47D cells, BHM's pro-apoptotic activity was confirmed through flow cytometry analysis. researchgate.net

Another brominated chalcone (B49325) derivative, H72, was found to be highly potent against gastric cancer cell lines, including MGC803, HGC27, and SGC7901. nih.gov Treatment with H72 led to the generation of reactive oxygen species (ROS), which in turn activated the caspase 9/3 cascade and initiated mitochondria-mediated apoptosis. nih.gov Similarly, 2'-hydroxy-6'-benzyloxy-4-bromochalcone was identified as the most potent among a series of synthetic chalcones against human leukemia cell lines, inducing apoptosis in a concentration- and time-dependent manner. csic.es This cell death was associated with the release of pro-apoptotic proteins from the mitochondria and the activation of caspases. csic.es

The broader family of chalcones also exhibits significant pro-apoptotic effects. For example, chalcone (1,3-diphenyl-2-propenone) induces apoptosis in human bladder cancer cells (T24 and HT-1376) and breast cancer cells (MCF-7 and MDA-MB-231). researchgate.netnih.gov This is achieved through both the extrinsic (Fas/APO-1 pathway) and intrinsic (mitochondrial) apoptotic pathways. researchgate.netnih.gov

Table 1: Induction of Apoptosis by this compound and its Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Key Apoptotic Events |

| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | HeLa (Cervical), T47D (Breast) | Induced cell death, suppression of Bcl-2. researchgate.netresearchgate.net |

| H72 (brominated chalcone derivative) | MGC803, HGC27, SGC7901 (Gastric) | ROS generation, activation of caspase 9/3 cascade, mitochondria-mediated apoptosis. nih.gov |

| 2'-hydroxy-6'-benzyloxy-4-bromochalcone | K-562/ADR (Leukemia) | Release of mitochondrial pro-apoptotic proteins, cleavage and activation of caspases. csic.es |

| Chalcone (1,3-diphenyl-2-propenone) | T24, HT-1376 (Bladder), MCF-7, MDA-MB-231 (Breast) | Activation of both extrinsic (Fas/APO-1) and intrinsic (mitochondrial) pathways. researchgate.netnih.gov |

Modulation of Key Cellular Signaling Pathways (e.g., NF-κB Pathway)

The anticancer activity of this compound and its derivatives is also linked to their ability to modulate critical cellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is crucial for cancer cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. mdpi.comnih.gov

Research has shown that chalcones can suppress the activation of NF-κB. researchgate.net For instance, the basic chalcone structure, 1,3-diphenyl-2-propenone, has been shown to inhibit the NF-κB survival system in bladder cancer cells. researchgate.net This inhibition is thought to contribute to the compound's antiproliferative activity. researchgate.net Studies on other chalcone derivatives have revealed that they can block the translocation of the p65 subunit of NF-κB into the nucleus, a critical step in its activation. mdpi.com For example, licochalcone A negatively modulates NF-κB signaling by inhibiting the phosphorylation of p65. mdpi.com

Furthermore, some chalcones, like butein, have been found to directly inhibit IKK activation, an upstream kinase of IκBα, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of p65. nih.gov The inhibition of NF-κB by chalcones can also lead to a decrease in the expression of downstream anti-apoptotic proteins like Bcl-xL, further contributing to apoptosis. nih.gov The anti-inflammatory properties of chalcones, which are often linked to NF-κB inhibition, also play a role in their anticancer effects by downregulating inflammatory markers such as iNOS, COX-2, TNF-α, and IL-6. mdpi.com

Effects on Cell Cycle Progression

A significant mechanism through which this compound and its analogs exert their anticancer effects is by interfering with the cell cycle, leading to arrest at specific phases. This disruption prevents cancer cells from proliferating.

Numerous studies have shown that chalcones can induce cell cycle arrest, most commonly at the G2/M phase. researchgate.netresearchgate.netnih.govnih.gov For example, chalcone (1,3-diphenyl-2-propenone) has been observed to block cell cycle progression in the G2/M phase in human bladder cancer cells (T24 and HT-1376) and breast cancer cells (MCF-7 and MDA-MB-231). researchgate.netnih.gov This arrest is associated with a significant decrease in the expression of key cell cycle proteins, including cyclin B1, cyclin A, and Cdc2. researchgate.netnih.gov Concurrently, there is an increase in the expression of cell cycle inhibitors like p21 and p27. researchgate.netnih.gov

A derivative of this compound, 2'-hydroxy-6'-benzyloxy-4-bromochalcone, was found to block cell cycle progression at the S phase in human leukemia cells. csic.es Another study on a quinoline (B57606) chalcone derivative demonstrated G2/M arrest in MGC-803 gastric cancer cells. mdpi.com This arrest was followed by the activation of caspases, indicating a link between cell cycle inhibition and the induction of apoptosis. mdpi.com The ability of these compounds to halt the cell cycle is a crucial aspect of their antiproliferative activity. researchgate.net

Table 2: Effects of this compound and its Derivatives on Cell Cycle Progression

| Compound/Derivative | Cancer Cell Line(s) | Phase of Cell Cycle Arrest | Associated Molecular Changes |

| Chalcone (1,3-diphenyl-2-propenone) | T24, HT-1376 (Bladder), MCF-7, MDA-MB-231 (Breast) | G2/M | ↓ Cyclin B1, Cyclin A, Cdc2; ↑ p21, p27. researchgate.netnih.gov |

| 2'-hydroxy-6'-benzyloxy-4-bromochalcone | Human Leukemia Cells | S | Not specified. csic.es |

| Quinoline Chalcone Derivative | MGC-803 (Gastric) | G2/M | Activation of caspases-3 and -9. mdpi.com |

Inhibition of Anti-Apoptotic Protein Expression (e.g., Bcl-2 Suppression)

A key element of the pro-apoptotic activity of this compound and its derivatives is their ability to suppress the expression of anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. These proteins play a critical role in preventing apoptosis, and their inhibition can sensitize cancer cells to cell death signals.

The derivative 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) has been shown to suppress the expression of the anti-apoptotic protein Bcl-2 in both HeLa cervical cancer cells and T47D breast cancer cells. researchgate.netresearchgate.net This decrease in Bcl-2 expression is a key factor in the induction of apoptosis by BHM in these cell lines. researchgate.net

The broader class of chalcones also demonstrates this mechanism. For instance, chalcone (1,3-diphenyl-2-propenone) decreases the levels of Bcl-2 and another anti-apoptotic protein, Bcl-X(L), in bladder and breast cancer cells. researchgate.net This reduction in anti-apoptotic proteins is accompanied by an increase in the expression of pro-apoptotic proteins like Bax and Bak, shifting the balance towards apoptosis. researchgate.net Similarly, butein, another chalcone, was found to decrease the expression of Bcl-2 while increasing the expression of Bax in HL-60 cells. researchgate.net This modulation of the Bax/Bcl-2 ratio is a common mechanism by which chalcones trigger the mitochondrial apoptotic pathway. nih.gov

Microtubule Destabilization and Inhibition of Tubulin Polymerization

Emerging research highlights the role of this compound derivatives as microtubule-targeting agents. Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis, making them a key target for anticancer drugs. nih.govresearchgate.net

Chalcone derivatives have been identified as inhibitors of tubulin polymerization, the process by which microtubules are formed. nih.govoncotarget.com They are known to bind to the colchicine-binding site on β-tubulin, leading to microtubule destabilization. mdpi.com This action disrupts the dynamic equilibrium of microtubules, interfering with the formation of the mitotic spindle during cell division. nih.gov

One study on a series of chalcone derivatives found that they can destroy the microtubule network in cells and inhibit tubulin assembly. nih.gov Another chalcone derivative, IPP51, was shown to inhibit tubulin polymerization in an in vitro assay and induce an increase in soluble tubulin in cells, indicating microtubule disruption. oncotarget.com A novel α-substituted hetero-aromatic chalcone hybrid, compound 7m, also moderately inhibited in vitro tubulin polymerization and caused significant disruption of the microtubule organization in MCF-7 cells. frontiersin.org This disruption of microtubule dynamics by chalcone derivatives leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govmdpi.com

Antioxidant Activity Research: Detailed Molecular Mechanisms

The antioxidant capacity of chalcones is often attributed to the presence of specific functional groups, such as hydroxyl groups, on their aromatic rings. sapub.org However, studies have shown that brominated chalcones can also possess significant antioxidant activity, in some cases superior to their non-brominated counterparts.

The antioxidant mechanism involves the ability of these compounds to donate a hydrogen atom or an electron to free radicals, thus neutralizing them. This has been demonstrated in various in vitro assays. For example, 4'-Bromochalcone (B182549) has been shown to scavenge free radicals, which contributes to its protective effects against oxidative stress-related damage. Some studies have also indicated that certain chalcones can inhibit enzymes involved in the production of ROS. The ability of this compound and its derivatives to reduce oxidative damage through these mechanisms highlights their potential as protective agents against diseases associated with oxidative stress.

Reactive Oxygen Species (ROS) Scavenging Pathways

This compound and its derivatives have demonstrated notable antioxidant properties through their ability to scavenge reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a condition implicated in a variety of diseases. The fundamental mechanism often involves the donation of a hydrogen atom to stabilize free radicals. who.int The α,β-unsaturated ketone structure common to chalcones, including this compound, allows them to interact with and neutralize ROS.

Studies have shown that the presence and position of substituents on the chalcone scaffold significantly influence its antioxidant capacity. For instance, the introduction of a bromine atom can enhance antioxidant activity compared to unsubstituted chalcones. who.int In a comparative study of bromo-substituted chalcones, the para-substituted derivative (4'-bromochalcone) exhibited the highest activity among its regioisomers. who.int This suggests that the electronic properties conferred by the bromine atom at the para position are favorable for ROS scavenging.

One of the proposed mechanisms for the antioxidant activity of chalcones is the formation of stable phenoxy radicals, particularly in derivatives containing hydroxyl groups. who.int However, even in the absence of hydroxyl groups, as in the case of this compound, significant ROS scavenging activity is observed. This indicates that other structural features contribute to its antioxidant potential. For example, a derivative, 4-fluoro-4'-bromochalcone, has been shown to reduce cell damage by scavenging intracellular ROS. chemsrc.com

The antioxidant activity of this compound and its derivatives has been quantified in various in vitro assays. These assays consistently demonstrate their ability to neutralize different types of free radicals, including hydrogen peroxide, nitric oxide, and superoxide (B77818) radicals. who.int The IC50 values, which represent the concentration required to scavenge 50% of the free radicals, for this compound derivatives are often in the micromolar range, indicating potent activity.

Table 1: Antioxidant Activity of a this compound Derivative

| Compound | IC50 (µM) | Mechanism of Action |

| 4-fluoro-4'-bromochalcone | 0.031 (for hMAO-B inhibition) | ROS scavenging |

This table presents the IC50 value for a derivative, noting its dual function as an enzyme inhibitor and ROS scavenger.

Activation of NRF2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative stress. uniroma1.itnih.gov Chalcones, as a class of compounds, are known to activate this pathway, leading to the expression of a suite of cytoprotective and antioxidant genes. uniroma1.itresearchgate.net

The activation of the Nrf2/ARE pathway by chalcones is often attributed to their nature as soft electrophiles. researchgate.net The α,β-unsaturated carbonyl system in the chalcone backbone can react with sulfhydryl groups of cysteine residues in Keap1, the primary negative regulator of Nrf2. nih.gov This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. Consequently, Nrf2 is released, translocates to the nucleus, and binds to the ARE sequences in the promoter regions of its target genes. nih.gov

The induction of Nrf2-regulated genes by chalcones enhances the cell's capacity to detoxify reactive species and electrophiles. These genes encode for various antioxidant enzymes and proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). nih.gov For instance, one study highlighted that a synthetic chalcone derivative could activate Nrf2 and induce the expression of HO-1. nih.gov

Anti-Inflammatory Activity Research: Biochemical Pathways and Mediators

Modulation of Pro-inflammatory Cytokine Expression

This compound and its derivatives have been shown to exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. Cytokines are signaling proteins that play a crucial role in regulating inflammatory responses. sinobiological.com Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). scielo.brmdpi.com

Research has demonstrated that certain chalcones can significantly reduce the production of these pro-inflammatory mediators. For example, in murine models of inflammation, treatment with a this compound derivative led to a marked decrease in the levels of TNF-α and IL-6. This inhibition of cytokine production is a key mechanism underlying the anti-inflammatory properties of these compounds.

The modulation of cytokine expression can occur at the transcriptional level. Chalcones can interfere with signaling pathways that lead to the activation of transcription factors responsible for pro-inflammatory cytokine gene expression, such as nuclear factor-kappa B (NF-κB). acs.org By inhibiting these pathways, this compound can effectively suppress the inflammatory cascade.

In addition to inhibiting pro-inflammatory cytokines, some chalcones may also promote the production of anti-inflammatory cytokines, such as interleukin-4 (IL-4) and interleukin-10 (IL-10). mdpi.commdpi.com These cytokines help to resolve inflammation and restore tissue homeostasis. The dual action of inhibiting pro-inflammatory and potentially promoting anti-inflammatory cytokines makes this compound derivatives promising candidates for the development of anti-inflammatory therapies.

Table 2: Effect of a this compound Derivative on Pro-inflammatory Cytokine Levels

| Cytokine | Treatment Group | Reduction in Cytokine Level |

| TNF-α | This compound derivative | Marked decrease |

| IL-6 | This compound derivative | Marked decrease |

This table summarizes the observed effects of a this compound derivative on key pro-inflammatory cytokines in a murine model.

Inhibition of Key Inflammatory Enzymes (e.g., Monoamine Oxidase A, Cyclooxygenase, Heme Oxygenase-1, Inducible Nitric Oxide Synthase)

A significant aspect of the anti-inflammatory activity of this compound and its derivatives is their ability to inhibit key enzymes involved in the inflammatory process. These enzymes include monoamine oxidase (MAO), cyclooxygenase (COX), and inducible nitric oxide synthase (iNOS). nih.gov

Monoamine Oxidase (MAO): Certain chalcone derivatives have been identified as potent inhibitors of MAO, particularly MAO-A and MAO-B. uns.ac.idmdpi.com For instance, a derivative of this compound, 4-fluoro-4'-bromochalcone, was found to be a potent and selective inhibitor of human MAO-B. chemsrc.com The inhibition of MAO can have anti-inflammatory effects, as these enzymes are involved in the metabolism of neurotransmitters that can influence inflammatory pathways.

Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com Chalcones have been shown to inhibit COX activity, thereby reducing prostaglandin (B15479496) production. nih.gov This is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces large amounts of nitric oxide (NO) during inflammation. nih.gov Excessive NO production can contribute to tissue damage. Some chalcones have been found to inhibit the expression and activity of iNOS. nih.govnih.gov For example, brominated chalcones have been shown to directly inhibit iNOS, leading to a reduction in NO levels. nih.gov

Table 3: Inhibition of Inflammatory Enzymes by this compound and its Derivatives

| Enzyme | Effect | Compound Type |

| Monoamine Oxidase A (MAO-A) | Inhibition | Chalcone derivatives |

| Monoamine Oxidase B (MAO-B) | Potent Inhibition | 4-fluoro-4'-bromochalcone |

| Cyclooxygenase (COX) | Inhibition | Chalcone derivatives |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | Brominated chalcones |

| Heme Oxygenase-1 (HO-1) | Induction | Chalcone derivatives |

This table provides an overview of the effects of this compound and its derivatives on key inflammatory enzymes.

Involvement in Nrf2/NF-κB Cross-Talk Pathways

The anti-inflammatory effects of this compound and its derivatives are intricately linked to the cross-talk between the Nrf2 and NF-κB signaling pathways. nih.gov These two pathways are central regulators of the cellular response to oxidative stress and inflammation, respectively, and they often exhibit a reciprocal relationship.

NF-κB is a transcription factor that plays a pivotal role in inducing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. acs.org The activation of NF-κB is a hallmark of many inflammatory conditions. Chalcones have been shown to inhibit NF-κB activation through various mechanisms. nih.govacs.org For instance, they can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing the IκBα/NF-κB complex, chalcones block the nuclear translocation and subsequent DNA binding of NF-κB.

The activation of the Nrf2 pathway by chalcones can also negatively regulate the NF-κB pathway. nih.gov The induction of Nrf2-dependent antioxidant and cytoprotective genes can help to quench the ROS that can act as second messengers in NF-κB activation. Furthermore, some Nrf2 target genes, such as HO-1, have direct anti-inflammatory effects that can counteract NF-κB-mediated inflammation. nih.gov

The interplay between Nrf2 and NF-κB is complex and can involve direct protein-protein interactions and competition for transcriptional co-activators. By activating Nrf2 and inhibiting NF-κB, this compound and its derivatives can shift the cellular balance from a pro-inflammatory to an anti-inflammatory and pro-survival state. This dual regulatory activity makes them particularly attractive as potential therapeutic agents for inflammatory diseases.

Thiol Alkylating Mechanisms

The biological activity of this compound and other chalcones is often linked to their ability to act as Michael acceptors. The α,β-unsaturated ketone moiety in the chalcone structure is an electrophilic center that can undergo conjugate addition reactions with nucleophiles, particularly the thiol groups of cysteine residues in proteins.

This thiol alkylating mechanism is a key feature of how chalcones interact with and modulate the function of various cellular targets. For example, the reaction of chalcones with cysteine residues in Keap1 is a primary mechanism for the activation of the Nrf2 pathway. nih.gov Similarly, the inhibition of certain enzymes by chalcones may involve the covalent modification of cysteine residues in their active sites.

The reactivity of the Michael acceptor can be influenced by the substituents on the aromatic rings of the chalcone. The bromine atom in this compound, being an electron-withdrawing group, can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by thiol groups. This increased reactivity could contribute to the potent biological effects observed for this compound and its derivatives.

It is important to note that while this covalent modification is crucial for the activity of many chalcones, it also raises potential concerns about off-target effects. However, chalcones are generally considered "soft" electrophiles, meaning their reactivity is modulated and they are less likely to cause widespread, non-specific toxicity compared to "hard" electrophiles. researchgate.net The targeted nature of their interactions with specific protein thiols is a key area of ongoing research.

Antimicrobial Activity Investigations: Spectrum and Modes of Action

Derivatives of this compound have demonstrated notable antibacterial properties, with efficacy varying based on the specific structural modifications and the target pathogen. Research has shown that halogenated chalcones, including those with bromine, are effective against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is believed to enhance bioactivity due to its electron-withdrawing character, which may facilitate better interaction with microbial targets.

A study investigating bromo-3′,4′-dimethoxychalcone derivatives revealed distinct activity profiles depending on the bromine's position on the A-ring. Specifically, 4-bromo-3′,4′-dimethoxychalcone was found to be active against the Gram-negative strains Escherichia coli and Salmonella typhimurium. ceon.rsni.ac.rs In contrast, its isomer, 3-bromo-3′,4′-dimethoxychalcone, did not show activity against the tested strains, highlighting the critical influence of the substituent's position on antibacterial efficacy. ceon.rs The 4-bromo derivative exhibited a stronger bactericidal effect on S. typhimurium than on E. coli. ni.ac.rs Another study noted that a different bromo chalcone derivative showed antimicrobial activity against several bacteria, including Escherichia coli, Yersinia pseudotuberculosis, Pseudomonas aeruginosa, Enterococcus faecalis, Bacillus cereus, and Staphylococcus aureus. researchgate.net

Table 1: Antibacterial activity of bromo-3′,4′-dimethoxychalcone derivatives, showing the diameter of the growth inhibition zone. Data sourced from Acta Medica Medianae, 2022.[ ceon.rs(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEqP78Gx4PpAHxWUuV1EMf1tp-EImIGoyrsha1KTqeEFecW0J8vP2qtFPAkVsdSC1XAczQP_qgedN_AepFcvqgbMiNlNscLfsF5JRmYQmhhr4rec-2fKJpGOL9bWNqb9p2SKi3IaLCVKCU4PjsO0-xm_K1gcOyuRZ9RxVTNIyY50OHQePRAVHU)]The antifungal potential of brominated chalcones and their analogues has been explored against various fungal pathogens. One study found that 3-Methoxy-4-(2, 4-Dichlorophenylmethoxy)-4'-bromo chalcone demonstrated good antifungal activity against Candida albicans and Aspergillus niger. ijprs.com Similarly, another bromo chalcone derivative was reported to be effective against C. albicans. researchgate.net While direct studies on this compound itself are specific, related structures like 2,4-dihydroxychalcones have shown potent activity against oral isolates of C. albicans, including strains resistant to conventional therapies, with a minimum inhibitory concentration (MIC) as low as 15.6 µg/mL. scielo.org.co

Research into the antiviral properties of chalcones is broad, though specific data on this compound is limited. Chalcone derivatives have been investigated for activity against various viruses. frontiersin.org However, a study on chalcones against Dengue virus (DENV-2) found that the tested compounds exhibited high cytotoxicity, which prevented the determination of antiviral efficacy. scielo.org.co In the agricultural sector, novel chalcone derivatives containing an 1,2,4-oxadiazole (B8745197) moiety have been synthesized and evaluated for their activity against plant viruses like tobacco mosaic virus (TMV). frontiersin.org

Antiparasitic Activity Research: Larvicidal Efficacy and Underlying Mechanisms

Bromochalcone derivatives have emerged as promising larvicidal agents, particularly against Aedes aegypti, the mosquito vector for diseases such as dengue and Zika. mdpi.com The larvicidal efficacy is significantly influenced by the substitution pattern on the chalcone scaffold. mdpi.comresearchgate.net

A notable example is the synthetic derivative (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP), which was specifically designed for high larvicidal activity. mdpi.com This compound demonstrated significant efficacy, causing up to 80% mortality in Ae. aegypti larvae at a concentration of 57.6 mg·L⁻¹ within 48 hours. mdpi.com The underlying mechanism for this enhanced activity is believed to be related to an increase in the molecule's lipophilicity, conferred by the butyl group. mdpi.com This increased lipophilicity likely improves the compound's ability to permeate the larval biological membranes, leading to greater potency. Another study found that replacing the B-ring phenyl group with a furan (B31954) ring while retaining a 4-bromo substituent on the A-ring resulted in a compound, (E)‐3‐(4‐bromophenyl)‐1‐(furan‐2‐yl)prop‐2‐en‐1‐one, with even more potent larvicidal activity against Ae. aegypti (LC₅₀ = 6.66 mg·mL⁻¹). researchgate.net

Table 2: Comparative larvicidal efficacy of selected chalcone derivatives against Aedes aegypti. Data sourced from multiple studies.[ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE57KKNRejwTUVvSWyrRdqQoKHQAqpnP2gSdsrqVah0Uk3_eIXhIKZtANkZJ2e3dko2ZMQsMax2NT32PuooIqACD0nKbw-J0SMxplvdlIJnIFJBSWhBCY2lFoc_ldVrk_HGwuS8)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVieKMuZnwJlsqdbgWXl5wg9eW70BkGVUoMISQRUB6jzwTupy730nLUuBbYySkO-E7ZD4L3dR3-wuYHW1Qf_tG8gqbSk2e4byX0DxMkQtl9PU9OI4vuUaiSQtxofKGYcLO73IgnkdnuQKkQGBOapC0fYLeHJoUtYSaByIQb5o%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFd6Qeavtvi3U6Ie9YGMntEI7lhLiL0fecNDZBC9-Gd7ijO9BPThSKLl5tEPBABcYweYGRxfwfqTd4U5qXSlFJdtfa-8XYxO3ViyNMV4wJdazE94UFi6ZvzWu666rtZCb5WzMcPS-lgFUZtCyABWdd7gjUn3wxo9E6HUTdf0_FaUBBmOXBpiIRnbaDDO8iavI82Unzsy00ybiHHwRa6PnqoQYRNea1cI9SKrhka0bJB5Ecwo86I0pwuWuY%3D)]Structure-Activity Relationships (SAR) in Biological Contexts

The inclusion and positioning of halogen substituents on the chalcone framework are pivotal in modulating biological potency. It is a common strategy in the synthesis of biocidal agents to replace para-hydrogens on the benzene (B151609) rings with halogens. researchgate.netmdpi.com This substitution can create molecules that are more challenging for organisms to metabolize due to the unique spatial and electronic characteristics of the halogen atom. researchgate.netmdpi.com

In the context of this compound, the bromine atom at the para-position of the A-ring significantly influences its reactivity and biological activity. The electron-withdrawing nature of bromine is thought to enhance interactions with biological targets. The position of the bromine atom is critical; studies comparing 3-bromo and 4-bromo-3′,4′-dimethoxychalcones found that only the 4-bromo isomer was active against Gram-negative bacteria, suggesting that substitution at the 4-position is more favorable for creating effective antibacterial agents against these pathogens. ceon.rsni.ac.rs Similarly, in antioxidant studies, the para-bromo derivative (4'-bromochalcone) exhibited the highest activity among bromo-regioisomers, highlighting the effect that bulky substituents can have on activity. who.int

The biological activity of chalcones is fundamentally linked to their chemical structure, particularly the α,β-unsaturated ketone moiety. sapub.org This conjugated system renders the β-carbon electrophilic, making it susceptible to Michael addition reactions with nucleophiles found in biological macromolecules, such as the thiol groups of cysteine residues in enzymes. This reactivity is considered crucial for many of their biological effects.

The electrophilicity and reactivity can be quantified and correlated with biological activity. For instance, a lower energy gap (EGAP) between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicates higher polarizability and reactivity. mdpi.com The highly active larvicide BBP has a calculated EGAP of 3.97 eV, suggesting a favorable reactivity for interacting with biological targets. mdpi.com

Beyond electrophilicity, other structural modifications play a key role. The addition of lipophilic groups, such as the butyl substituent in BBP, significantly enhances potency, particularly in larvicidal contexts. This is attributed to improved membrane permeability, allowing the compound to reach its intracellular target more effectively. Conversely, the introduction of electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methoxy (B1213986) (OCH₃) can reduce activity, possibly by altering the electron density of the α,β-unsaturated system or by causing steric hindrance.

Advanced Analytical Methodologies for 4 Bromochalcone Characterization and Detection in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity assessment of synthesized 4-Bromochalcone. Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly utilized techniques that provide valuable information regarding the composition of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the Claisen-Schmidt condensation reaction used to synthesize this compound. mdpi.com It is also employed to determine the retention factor (Rf) value of the synthesized product. uns.ac.id In a typical application, a silica (B1680970) gel 60 UV254 plate is used as the stationary phase. mdpi.com The choice of eluent, or mobile phase, is critical for achieving good separation. A common mobile phase for this compound is a mixture of n-hexane and ethyl acetate (B1210297) in a 5:1 ratio. uns.ac.id Another reported eluent is dichloromethane (B109758) (CH₂Cl₂). mdpi.com After development, the spots on the TLC plate are visualized under UV light at 254 nm. uns.ac.id

Gas Chromatography–Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to confirm the structure and molecular weight of synthesized this compound derivatives. researchgate.net The gas chromatogram provides a retention time for the compound, which is a characteristic property under specific analytical conditions. For instance, 4'-bromochalcone (B182549) has shown a retention time of 36.864 minutes under certain GC conditions. uns.ac.id

The mass spectrum generated by the MS detector provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The molecular ion peak for this compound is observed at m/z 287. uns.ac.idnih.gov The isotopic signature of bromine, with two isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, results in a characteristic M+2 peak in the mass spectrum, which is a key indicator for the presence of a bromine atom in the molecule. odinity.com

Below is a table summarizing typical GC-MS parameters used for the analysis of this compound:

| Parameter | Value |

| Instrument | Shimadzu QP-2010 SE / Shimadzu QP2010 Ultra |

| Column | Rtx-5MS / CBP-5 (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.15 mL/min |

| Oven Temperature Program | Initial temperature of 100 °C (held for 2 min), then ramped at 30 °C/min to 300 °C (held for 10 min) |

| Detector Temperature | 310 °C |

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are employed to investigate the thermal stability and phase behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on the material's response to temperature changes.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound derivatives. For a bromochalcone derivative, TGA was performed from an initial temperature of 25 °C up to 600 °C at a heating rate of 10 °C per minute under a nitrogen atmosphere. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and other thermal transitions of this compound. For a bromochalcone derivative, DSC measurements were carried out in a temperature range of 20–200 °C at a heating rate of 10 °C per minute under a dynamic nitrogen atmosphere. mdpi.com The melting point of a synthesized 4'-bromochalcone was determined to be 109.8 °C. mdpi.com

The following table presents a summary of thermal analysis data for a this compound derivative:

| Technique | Parameter | Value |

| TGA | Temperature Range | 25 °C to 600 °C |

| Heating Rate | 10 °C/min | |

| Atmosphere | Nitrogen | |

| DSC | Temperature Range | 20 °C to 200 °C |

| Heating Rate | 10 °C/min | |

| Atmosphere | Nitrogen | |

| Melting Point (m.p.) | 109.8 °C |

Advanced Cellular Assays for Biological Evaluation

To investigate the potential therapeutic applications of this compound, particularly its anticancer properties, a variety of advanced cellular assays are utilized. These assays provide insights into the compound's effects on cell viability, proliferation, and the mechanisms of cell death.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer agents. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Several studies have employed the MTT assay to evaluate the in vitro cytotoxicity of this compound derivatives against various human cancer cell lines. For example, a new series of brominated chalcone (B49325) derivatives was tested against four cancer cell lines (EC109, SKNSH, HepG2, and MGC803). nih.gov In another study, the antiproliferative activity of newly synthesized naphthalene-chalcone derivatives, including a 4-bromo substituted compound, was assessed against the MCF-7 breast cancer cell line. ajgreenchem.com The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. For instance, a 4-bromo naphthalene-chalcone derivative showed an IC₅₀ value of 818.18 µg/mL against the MCF-7 cell line. ajgreenchem.com Another study on a 2'-hydroxy-2-bromo-4,5-dimethoxychalcone reported an IC₅₀ of 42.19 µg/mL against the same cell line. researchgate.net